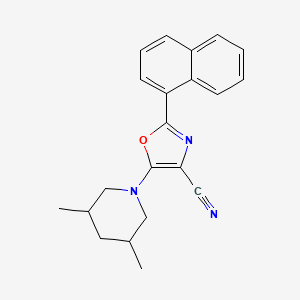![molecular formula C25H26N2O7 B11135199 (4E)-5-(4-butoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11135199.png)
(4E)-5-(4-butoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-5-(4-butoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine-2,3-dione core, substituted with diverse functional groups, including a butoxy-methoxyphenyl group, a hydroxy-methylidene-furan group, and a methyl-oxazolyl group. These substitutions confer unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-butoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate dione precursors.
Introduction of the Butoxy-Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the Hydroxy-Methylidene-Furan Group: This could be accomplished via a condensation reaction, possibly using a furan aldehyde derivative.
Incorporation of the Methyl-Oxazolyl Group: This step might involve a cyclization reaction using appropriate oxazole precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy-methylidene-furan group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to alcohols.
Substitution: The aromatic ring in the butoxy-methoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving oxidation and reduction reactions. Its structural complexity allows for the exploration of various biochemical pathways.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups and reactivity.
Mechanism of Action
The mechanism by which (4E)-5-(4-butoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes through its hydroxy and carbonyl groups, forming hydrogen bonds or covalent bonds with active site residues. The aromatic groups could facilitate π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(4-butoxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione: This compound itself.
This compound analogs: Compounds with slight modifications in the functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H26N2O7 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H26N2O7/c1-5-6-11-32-17-10-8-16(13-19(17)31-4)22-21(23(28)18-9-7-14(2)33-18)24(29)25(30)27(22)20-12-15(3)34-26-20/h7-10,12-13,22,29H,5-6,11H2,1-4H3 |
InChI Key |
IWFYAXSUTMLCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=C(O4)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole-6-carboxamide](/img/structure/B11135116.png)
![(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11135117.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5-dihydro-3H-benzo[e]indazole-1-carboxamide](/img/structure/B11135131.png)
![3-Methyl-2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoline-5,5(6H)-dicarbonitrile](/img/structure/B11135133.png)
![4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135136.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11135140.png)
![7-Bromo-1-(3-chlorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135143.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-chloro-1H-indol-1-yl)propanamide](/img/structure/B11135146.png)

![N-[8-chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11135162.png)
![1-(4-Fluorophenyl)-2-(furan-2-ylmethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11135166.png)
![4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11135169.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B11135185.png)
![Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11135186.png)
